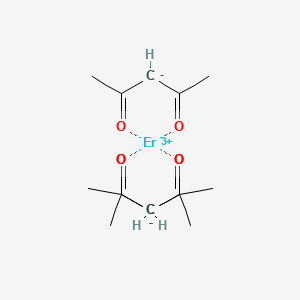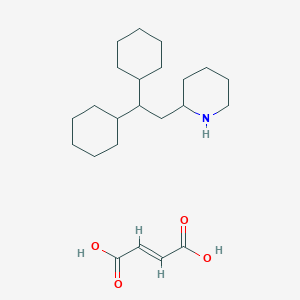
Perhexiline maleate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perhexiline maleate salt is a prophylactic antianginal agent primarily used in Australia and New Zealand. It is known for its ability to inhibit mitochondrial carnitine palmitoyltransferase-1, which shifts myocardial metabolism from fatty acid to glucose utilization, resulting in increased ATP production for the same oxygen consumption and consequently increasing myocardial efficiency .
Preparation Methods
Perhexiline maleate salt can be synthesized through various synthetic routes. One common method involves the reaction of 2,2-dicyclohexylethylamine with piperidine under specific conditions to form the desired compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Perhexiline maleate salt undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Perhexiline maleate salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It has been studied for its effects on cellular metabolism and mitochondrial function.
Medicine: It is primarily used to treat angina pectoris and has shown potential in treating other cardiovascular conditions.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Perhexiline maleate salt exerts its effects by binding to the mitochondrial enzyme carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. This binding inhibits the enzymes, shifting myocardial substrate utilization from long-chain fatty acids to carbohydrates. This shift results in increased glucose and lactate utilization, enhancing oxygen efficiency during myocardial ischemia .
Comparison with Similar Compounds
Perhexiline maleate salt is unique in its ability to inhibit both carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. Similar compounds include:
Trimetazidine: Another antianginal agent that shifts myocardial metabolism from fatty acid to glucose utilization.
Ranolazine: Used to treat chronic angina by inhibiting the late phase of the sodium current in cardiac cells.
Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.
This compound stands out due to its dual inhibition of carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2, making it a valuable therapeutic agent for specific patient populations.
Properties
Molecular Formula |
C23H39NO4 |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine |
InChI |
InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
JDZOTSLZMQDFLG-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


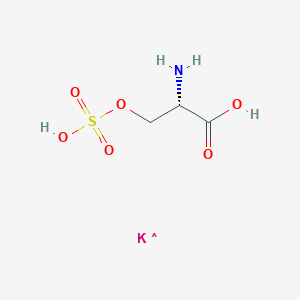
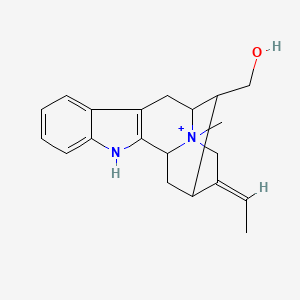
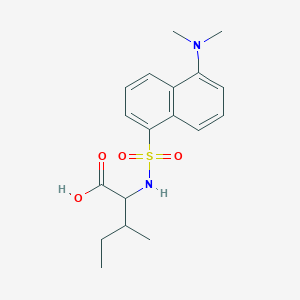
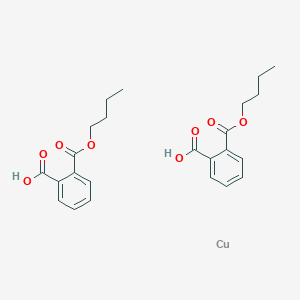
![N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid](/img/structure/B12324413.png)
![2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12324432.png)
![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

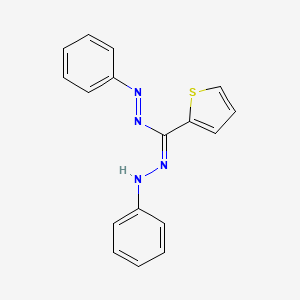
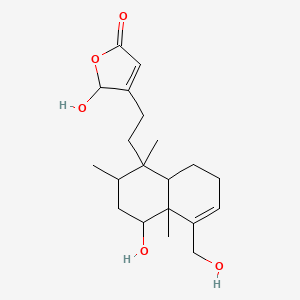
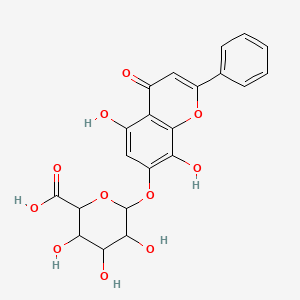
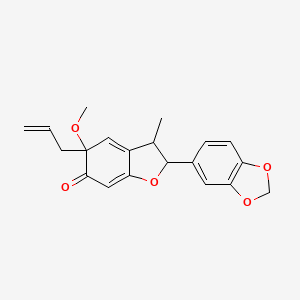
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
